

Summary of Experimental Data on ATRi + PARPi Combinations

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Compound Focus: Berzosertib

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ATR Inhibitor	PARP Inhibitor	Cancer Model	Key Synergistic Findings & Quantitative Data	Reference
Berzosertib	Veliparib (+ Cisplatin)	Advanced Solid Tumors (Phase I Trial)	Confirmed Partial Response: 3/41 patients (7.3%); Increased RAD51-positive cells in BRCA-wildtype tumors, indicating induced replication stress [1].	[1]
Ceralasertib	Olaparib	Platinum-Resistant HGSOC (Phase II Trial)	Median PFS: 4.2 months overall; 8.2 months in BRCA1 mutant subgroup; CA-125 responses: 3/11 evaluable patients (27%) [2].	[2]
Elimusertib	Talazoparib	TNBC Cells (HCC1937)	Synergy: Strong synergistic effect (ZIP score > 10) in Talazoparib-resistant cells; Mechanism: Downregulation of ATR-Chk1 pathway and cell cycle checkpoint proteins [3].	[3]
Ceralasertib	Olaparib	Olaparib-Resistant HGSOC (Preclinical)	Resensitization: Combined treatment restored olaparib efficacy; Molecular Effects: Downregulated ATR, CHK1,	[4]

ATR Inhibitor	PARP Inhibitor	Cancer Model	Key Synergistic Findings & Quantitative Data	Reference
			PARP1, and reversed EMT markers [4].	

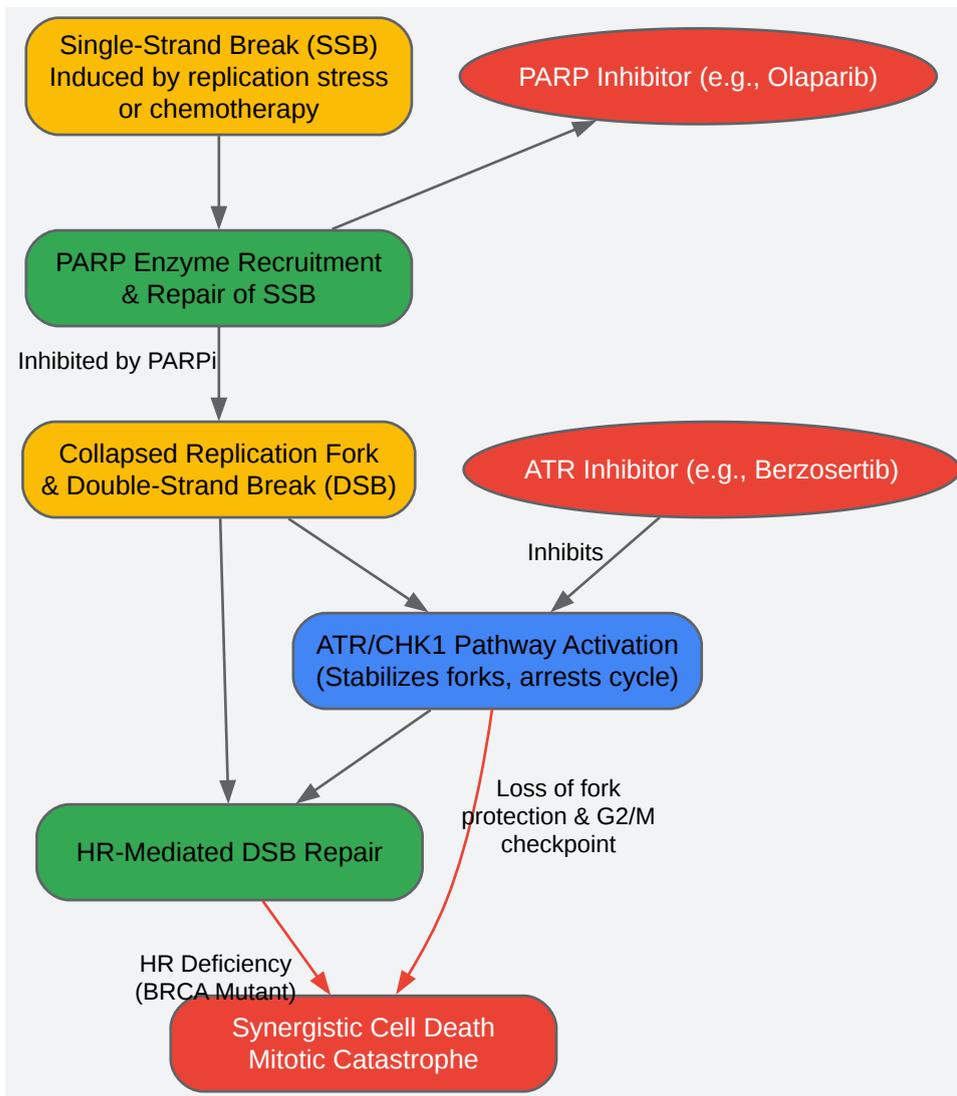
Detailed Experimental Protocols

The methodologies from the key studies provide a framework for investigating such combinations.

- **In Vitro Cell Culture & Viability:** Studies often use human cancer cell lines (e.g., HCC1937 TNBC cells). Cells are treated with inhibitors alone and in combination. Cell viability is then measured using assays like **WST-1** or **CCK-8** to determine IC50 values and synergistic scores (e.g., ZIP score) [3].
- **Apoptosis and Cell Cycle Analysis:** To quantify cell death, researchers use **Annexin V staining** analyzed by flow cytometry. **Cell cycle analysis** is performed using a Muse Cell Analyzer after staining with a specific kit to determine the distribution of cells in different phases (e.g., G2/M arrest) [3].
- **Protein Level Analysis (Western Blot):** This technique is critical for understanding mechanism. Protein lysates from treated cells are analyzed to detect changes in key DNA damage response (DDR) proteins, such as **phospho-Chk1 (S317)**, **γH2AX (marker of DNA damage)**, **ATR**, and **PARP1** [3] [4].
- **In Vivo Preclinical Models:** The efficacy of combinations is tested in animal models, such as **olaparib-resistant patient-derived xenograft (PDX) models** of high-grade serous ovarian cancer. Mice are treated with vehicle, single agents, or combinations, and tumor volume is measured over time to assess growth inhibition [4].
- **Clinical Trial Design (Phase I/II):** Early-stage clinical trials use designs like the **"3 + 3" dose escalation** to determine the **Maximum Tolerated Dose (MTD)** and Recommended Phase II Dose (RP2D). Patients receive the drug combination in set cycles, and primary endpoints include safety, toxicity, and preliminary efficacy (e.g., Objective Response Rate by RECIST criteria) [1] [2].

Signaling Pathways and Logical Workflow

The following diagram illustrates the core mechanistic rationale behind the ATR and PARP inhibitor synergy, based on the described research.



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The diagram shows how PARP inhibition prevents the repair of single-strand breaks, leading to more persistent DNA damage and double-strand breaks during replication. The cancer cell relies on the **ATR/CHK1 pathway** to stabilize these damaged forks and activate cell cycle checkpoints, providing time for repair. **ATR inhibition disrupts this critical backup mechanism**, leading to the accumulation of catastrophic DNA damage and synergistic cell death, especially in cells with underlying HR deficiencies [3] [5] [4].

Interpretation of Available Evidence

While direct data for **Berzosertib** + **Olaparib** is sparse, the consistent synergy observed across different ATRi/PARPi pairs strongly supports the mechanistic rationale. The combination appears promising for overcoming PARPi resistance and may be effective even in BRCA-wildtype tumors by inducing a "BRCA-null like" state [1].

A primary challenge is managing **overlapping toxicity**, particularly hematological toxicities like anemia, neutropenia, and thrombocytopenia [1] [2]. Optimizing dosing schedules is a key strategy being explored to widen the therapeutic window.

To find more specific information on the **Berzosertib** and Olaparib combination, you might try searching clinical trial registries like ClinicalTrials.gov using the search string "**Berzosertib**" AND "**Olaparib**". This could reveal ongoing or completed trials that have not yet been published in academic journals.

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